Pyridine, 2-[[(3-methylphenyl)methyl]thio]-
Description
Properties
CAS No. |
646511-51-5 |
|---|---|
Molecular Formula |
C13H13NS |
Molecular Weight |
215.32 g/mol |
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C13H13NS/c1-11-5-4-6-12(9-11)10-15-13-7-2-3-8-14-13/h2-9H,10H2,1H3 |
InChI Key |
IHIXPSUNZJYCKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Method 1: Dehydrogenation of Piperidine Derivatives
One effective method for synthesizing pyridine derivatives is through the dehydrogenation of piperidine derivatives. This process typically involves:
- Starting Materials : Piperidine or substituted piperidines.
- Catalysts : Palladium or platinum-based catalysts are commonly used.
- Conditions : The reaction is conducted at elevated temperatures (200-400°C) under controlled pressure.
The reaction can be summarized as follows:
$$
\text{Piperidine} \xrightarrow{\text{Catalyst, Heat}} \text{Pyridine} + \text{H}_2
$$
This method has been shown to yield pyridine derivatives with good selectivity and efficiency, making it a preferred route in industrial applications.
Method 2: Cyclization of Aliphatic Amines
Another approach involves the cyclization of aliphatic amines, such as 2-methyl-1,5-diaminopentane. The process includes:
- Reagents : 2-methyl-1,5-diaminopentane.
- Catalysts : Dehydrogenation catalysts.
- Temperature Range : Optimal temperatures are between 250°C and 350°C.
The cyclization reaction proceeds through the formation of an intermediate that subsequently dehydrogenates to yield pyridine:
$$
\text{2-methyl-1,5-diaminopentane} \xrightarrow{\text{Catalyst, Heat}} \text{3-methylpiperidine} \xrightarrow{\text{Dehydrogenation}} \text{3-methylpyridine}
$$
This method has been reported to achieve yields exceeding 80% when optimized correctly.
Method 3: Reaction with Thioether Precursors
To introduce the thioether functionality into the pyridine ring, a common strategy is to react a pyridine derivative with a thioether precursor:
- Thioether Precursors : Methyl thioether derivatives.
- Conditions : The reaction may require acidic or basic conditions depending on the specific reactants used.
For example, a typical reaction might involve treating a pyridine derivative with methyl thiol under acidic conditions to facilitate substitution at the nitrogen atom:
$$
\text{Pyridine Derivative} + \text{Methyl Thiol} \rightarrow \text{Pyridine, 2-[[(3-methylphenyl)methyl]thio]-}
$$
This method allows for selective functionalization of the pyridine ring and can yield high-purity products when optimized.
The following table summarizes various preparation methods for Pyridine, 2-[[(3-methylphenyl)methyl]thio]- along with their respective yields and conditions:
| Method | Starting Material | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Dehydrogenation of Piperidine | Piperidine | Palladium | 200 - 400 | ~82 |
| Cyclization of Aliphatic Amines | 2-Methyl-1,5-diaminopentane | Palladium | 250 - 350 | >80 |
| Reaction with Thioether Precursors | Pyridine Derivative + Methyl Thiol | Acidic/Basic conditions | Varies | Variable |
The synthesis of Pyridine, 2-[[(3-methylphenyl)methyl]thio]- can be effectively achieved through various methods including dehydrogenation of piperidines, cyclization of aliphatic amines, and reactions involving thioether precursors. Each method offers unique advantages in terms of yield and selectivity, making them suitable for different applications depending on the desired outcome.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[[(3-methylphenyl)methyl]thio]- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution pattern.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridine derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Pyridine, 2-[[(3-methylphenyl)methyl]thio]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of Pyridine, 2-[[(3-methylphenyl)methyl]thio]- involves its interaction with various molecular targets. The thioether group can participate in redox reactions, influencing the compound’s reactivity and interaction with enzymes and receptors. The pyridine ring can engage in π-π stacking interactions and hydrogen bonding, further modulating its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Pyridine Thioethers
Pyridine thioethers with varying substituents demonstrate distinct biological and physicochemical properties:
Key Insight: Electron-withdrawing groups (e.g., cyano, trifluoromethyl) enhance stability and binding affinity, while bulky substituents (e.g., styryl) may sterically hinder interactions .
Heterocyclic Variations
Replacing the pyridine ring with other heterocycles alters activity:
- Quinoline derivatives: 2-(7-Trimethylsilylpropyl)thioquinoline (6a) showed higher cholesterol-lowering activity than its thiopyridine analog (4a), likely due to increased aromatic surface area enhancing target binding .
- Benzothiazole derivatives : 2-{[dimethyl(l-methyldiethylsilylethyl)silylmethyl]thio}benzothiazole (8b) exhibited lower activity than imidazole-based analogs, suggesting heterocycle electronics modulate efficacy .
Metabolic and Enzymatic Interactions
- Cytochrome P-450 Inhibition: Thioether-containing compounds like cimetidine competitively inhibit 7-ethoxycoumarin dealkylation via imidazole and cyano group coordination, whereas pyridine-based analogs may exhibit weaker interactions .
- Enzyme Stability : Oxadiazole-thione derivatives (e.g., 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione) show mixed-type inhibition, suggesting heterocycle rigidity influences metabolic degradation .
Biological Activity
Pyridine, 2-[[(3-methylphenyl)methyl]thio]- is a thioether derivative of pyridine, characterized by the presence of a methylthio group at the second position of the pyridine ring and a 3-methylphenyl group linked via a methyl bridge. This compound is part of a larger class of substituted pyridines that are known for their diverse chemical properties and biological activities, making them significant in medicinal chemistry.
Chemical Structure and Properties
The structural formula of Pyridine, 2-[[(3-methylphenyl)methyl]thio]- can be represented as follows:
This compound's unique combination of a thioether and a bulky aromatic substituent (3-methylphenyl) may influence its reactivity and biological properties compared to simpler or differently substituted pyridines.
Anticancer Potential
Recent investigations into the biological activity of related pyridine derivatives have highlighted their potential as anticancer agents. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis. While direct evidence for Pyridine, 2-[[(3-methylphenyl)methyl]thio]- is sparse, the exploration of its interactions with biological targets could reveal insights into its potential anticancer activity .
Comparative Analysis with Related Compounds
To better understand the uniqueness of Pyridine, 2-[[(3-methylphenyl)methyl]thio]-, a comparison with other related compounds is useful. The following table summarizes key features and biological activities of structurally similar pyridine derivatives:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methylthio-pyridine | Contains a methylthio group at position 2 | Simpler structure; less steric hindrance |
| 3-Methylpyridine | Methyl group at position 3 | Lacks sulfur functionality |
| 2-(Methylthio)-5-nitropyridine | Nitro group at position 5 alongside methylthio | Introduces electron-withdrawing nitro group |
| 4-(Methylthio)-pyridine | Methylthio at position 4 | Different substitution pattern |
The distinct combination of functional groups in Pyridine, 2-[[(3-methylphenyl)methyl]thio]- may enhance its reactivity and biological properties compared to these simpler or differently substituted pyridines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
